molecular formula C13H17NO2 B022059 D-erythro-Ritalinic Acid CAS No. 783256-74-6

D-erythro-Ritalinic Acid

Cat. No.: B022059
CAS No.: 783256-74-6
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Ritalinic Acid typically involves the hydrolysis of methylphenidate. This process can be catalyzed by carboxylesterase 1, which is highly expressed in the liver . The hydrolysis reaction involves the cleavage of the ester bond in methylphenidate, resulting in the formation of this compound and methanol .

Industrial Production Methods: Industrial production of this compound often involves the use of novel organic salts as intermediates. One such method includes the treatment of the free acid with various acids such as hydrochloric acid, hydrobromic acid, phosphoric acid, oxalic acid, malic acid, malonic acid, and citric acid . This process ensures the efficient production of this compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: D-erythro-Ritalinic Acid undergoes several chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by carboxylesterase 1 in the liver.

    Oxidation and Reduction: Typically involve oxidizing or reducing agents under controlled conditions.

    Substitution: Requires specific reagents that can facilitate the substitution reaction.

Major Products Formed: The major product formed from the hydrolysis of methylphenidate is this compound . Other reactions may produce various derivatives depending on the reagents and conditions used.

Properties

IUPAC Name

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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